molecular formula C9H19NO2 B2931582 2-(1-Methylpiperidin-2-yl)propane-1,3-diol CAS No. 122538-48-1

2-(1-Methylpiperidin-2-yl)propane-1,3-diol

Cat. No.: B2931582
CAS No.: 122538-48-1
M. Wt: 173.256
InChI Key: ATUHEEACQURBNU-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-2-yl)propane-1,3-diol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-2-yl)propane-1,3-diol typically involves the reaction of 1-methylpiperidine with an appropriate diol precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 1-methylpiperidine is reacted with a diol in the presence of a catalyst to form the desired product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Hydrochloric acid or other halogenating agents at elevated temperatures.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

2-(1-Methylpiperidin-2-yl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocycle with one nitrogen atom.

    1-Methylpiperidine: A methyl-substituted derivative of piperidine.

    2-(1-Methylpiperidin-2-yl)ethanol: A structurally similar compound with an ethanol group instead of a propane-1,3-diol group.

Uniqueness

2-(1-Methylpiperidin-2-yl)propane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications and reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-5-3-2-4-9(10)8(6-11)7-12/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUHEEACQURBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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